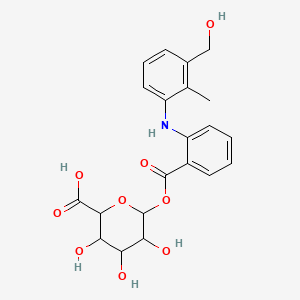

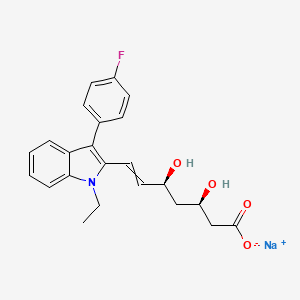

![molecular formula C₁₂H₂₃NO₆ B1140862 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid CAS No. 1240479-07-5](/img/structure/B1140862.png)

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperidine compounds often involves diastereoselective hydroxylation processes. For example, the efficient synthesis of (2S,5R)-5-hydroxylysine, a related alpha-amino acid, demonstrates the asymmetric hydroxylation of enolates generated from N-protected-6-substituted piperidin-2-ones, showcasing a method that could be relevant to synthesizing the target compound (Marin, Didierjean, Aubry, Briand, & Guichard, 2002). Additionally, the synthesis of branched iminosugars from carbohydrate lactones highlights the potential routes for introducing hydroxymethyl groups on the piperidine ring, which could be adapted for synthesizing 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid (Simone, Soengas, Jenkinson, Evinson, Nash, & Fleet, 2012).

Molecular Structure Analysis

The molecular structure of related piperidine compounds often involves multiple chiral centers and hydroxyl groups. For instance, the synthesis of polyhydroxylated piperidines, such as ent-1,6-dideoxynojirimycin (ent-1,6-dDNJ), involves creating a tetrahydropyridine ring scaffold and subsequent stereodivergent dihydroxylation, suggesting similar structural considerations for our target compound (Rengasamy, Curtis-Long, Seo, Jeong, Jeong, & Park, 2008).

科学的研究の応用

Transdermal Permeation Enhancers

Alkyl esters and amides of hexanoic acids, including those substituted with piperidine groups, have been evaluated for their efficacy as transdermal permeation enhancers. This research suggests that specific derivatives can significantly enhance the transdermal delivery of therapeutic agents, with decyl 6-(pyrrolidin-1-yl)hexanoate showing the highest activity. These findings highlight the potential of such compounds in improving the effectiveness of transdermal drug formulations (Farsa, Doležal, & Hrabálek, 2010).

Iminosugar Synthesis and Enzyme Inhibition

The synthesis of branched iminosugars and trihydroxynipecotic acids from carbohydrate lactones has been reported, with applications in enzyme inhibition. One compound, a trihydroxypipecolic acid analogue, was synthesized efficiently and found to be a specific inhibitor of α-d-glucosidase from Bacillus Stearothermophilus, underscoring its potential therapeutic value in treating diseases related to enzyme dysfunction (Simone et al., 2012).

Synthesis of Polyhydroxylated Piperidines

Research has focused on the synthesis of enantiopure polyhydroxylated piperidines, including derivatives with potential applications in organic synthesis and possibly drug development. Techniques involving diastereoselective olefinic oxidations have been utilized to prepare these compounds, highlighting the versatility of piperidine derivatives in synthetic organic chemistry (Csatayová et al., 2014).

Metabolism and Pharmacokinetics Studies

The metabolism and pharmacokinetics of Naronapride, a compound related to the piperidine hexanoic acid derivative, have been extensively studied. This research is crucial for understanding the compound's pharmacological profile, including its metabolic pathways and elimination, which is vital for the development of new therapeutic agents (Bowersox et al., 2011).

Antimicrobial Activity of Piperidine Derivatives

Novel fluoroquinolone derivatives with piperidin-1-yl groups have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the search for new antibacterial and antifungal agents, demonstrating the potential of piperidine derivatives in contributing to the development of new treatments for infectious diseases (Srinivasan et al., 2010).

将来の方向性

The future directions for “6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid” and other piperidine derivatives likely involve the continued development of fast and cost-effective methods for their synthesis . This is due to their significant role in the pharmaceutical industry and the presence of their derivatives in more than twenty classes of pharmaceuticals .

特性

IUPAC Name |

6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9?,11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNVTDIFZTZBJY-CHCPCTANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H]([C@H](C(N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675558 |

Source

|

| Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

CAS RN |

1240479-07-5 |

Source

|

| Record name | 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

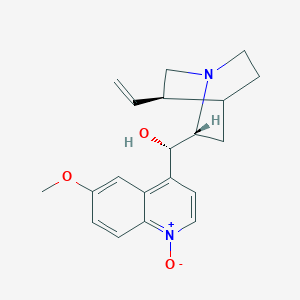

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

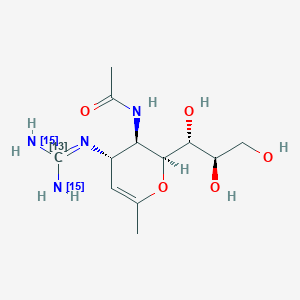

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)

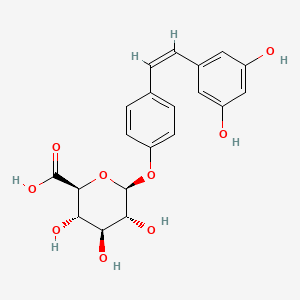

![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)